molecular formula C9H11ClO3S B1613285 4-Methoxy-3,5-dimethylbenzenesulfonyl chloride CAS No. 75157-75-4

4-Methoxy-3,5-dimethylbenzenesulfonyl chloride

Cat. No. B1613285
Key on ui cas rn: 75157-75-4
M. Wt: 234.7 g/mol
InChI Key: VEGVNPNJUIRSMO-UHFFFAOYSA-N
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Patent
US06894061B2

Procedure details

The title compound was prepared from 2-methoxy-1,3-dimethylbenzene (6.81 g, 50 mmol) and chlorosulfonic acid (6.65 mL, 100 mmol), according to the procedure and in the same manner as described in Example 58, step b to yield 4-methoxy-3,5-dimethylbenzenesulfonyl chloride (7.43 g, 31.3 mmol, 63%) as a white solid;
Quantity
6.81 g
Type
reactant
Reaction Step One
Quantity
6.65 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([CH3:9])=[CH:7][CH:6]=[CH:5][C:4]=1[CH3:10].[Cl:11][S:12](O)(=[O:14])=[O:13]>>[CH3:1][O:2][C:3]1[C:8]([CH3:9])=[CH:7][C:6]([S:12]([Cl:11])(=[O:14])=[O:13])=[CH:5][C:4]=1[CH3:10]

Inputs

Step One
Name
Quantity
6.81 g
Type
reactant
Smiles
COC1=C(C=CC=C1C)C
Name
Quantity
6.65 mL
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1C)S(=O)(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 31.3 mmol
AMOUNT: MASS 7.43 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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